molecular formula C14H14Cl4N2O B4574511 2,2-dichloro-N'-[(1E)-1-(2,4-dichlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide

2,2-dichloro-N'-[(1E)-1-(2,4-dichlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide

Cat. No.: B4574511
M. Wt: 368.1 g/mol
InChI Key: HUQCGFUNEROHGH-YBFXNURJSA-N
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Description

2,2-dichloro-N’-[(1E)-1-(2,4-dichlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide is a complex organic compound characterized by its unique structure, which includes a three-membered cyclopropane ring, multiple chlorine atoms, and a hydrazone functional group

Preparation Methods

The synthesis of 2,2-dichloro-N’-[(1E)-1-(2,4-dichlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide involves multiple steps, starting with the preparation of the cyclopropane ring and subsequent functionalization. The reaction conditions typically include the use of chlorinating agents and specific catalysts to ensure the correct placement of chlorine atoms. Industrial production methods may involve continuous flow microreactor systems to enhance reaction efficiency and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the hydrazone group, leading to the formation of amines.

    Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

2,2-dichloro-N’-[(1E)-1-(2,4-dichlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its hydrazone group and chlorine atoms. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context. The molecular targets and pathways involved are still under investigation, but preliminary studies suggest significant potential in modulating biological activities .

Comparison with Similar Compounds

Compared to other similar compounds, 2,2-dichloro-N’-[(1E)-1-(2,4-dichlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide stands out due to its unique combination of a cyclopropane ring and multiple chlorine atoms. Similar compounds include:

Properties

IUPAC Name

2,2-dichloro-N-[(E)-1-(2,4-dichlorophenyl)propylideneamino]-1-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl4N2O/c1-3-11(9-5-4-8(15)6-10(9)16)19-20-12(21)13(2)7-14(13,17)18/h4-6H,3,7H2,1-2H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQCGFUNEROHGH-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)C1(CC1(Cl)Cl)C)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\NC(=O)C1(CC1(Cl)Cl)C)/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dichloro-N'-[(1E)-1-(2,4-dichlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide
Reactant of Route 2
Reactant of Route 2
2,2-dichloro-N'-[(1E)-1-(2,4-dichlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide

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